molecular formula C22H32O3 B082185 Pregn-4-ene-3,20-dione, 17-methoxy- CAS No. 13254-82-5

Pregn-4-ene-3,20-dione, 17-methoxy-

Cat. No. B082185
CAS RN: 13254-82-5
M. Wt: 344.5 g/mol
InChI Key: BYKGBGGTSKSTJK-GUCLMQHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,20-dione, 17-methoxy-, also known as 17α-methoxypregn-4-ene-3,20-dione or 17α-methoxyprogesterone, is a synthetic progestin hormone. It is widely used in scientific research and has various applications in the field of medicine and biology.

Mechanism Of Action

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone acts as a progestin hormone, binding to progesterone receptors in the body. It has a similar mechanism of action to natural progesterone, including the regulation of the menstrual cycle and the maintenance of pregnancy. It also has anti-inflammatory and immunomodulatory effects.

Biochemical And Physiological Effects

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has various biochemical and physiological effects in the body. It promotes the growth and development of the endometrium, inhibits ovulation, and suppresses the production of gonadotropins. It also has anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has several advantages for lab experiments. It is a stable and well-characterized molecule, which makes it easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has a high affinity for progesterone receptors, which may limit its specificity in some experiments.

Future Directions

There are several future directions for the use of Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone in scientific research. One potential application is in the treatment of inflammatory and autoimmune diseases, due to its anti-inflammatory and immunomodulatory effects. Another potential application is in the study of male reproductive physiology, particularly in the regulation of testosterone production. Additionally, the development of new synthetic progestins with improved specificity and efficacy may lead to new applications for these molecules in the future.

Synthesis Methods

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is synthesized from progesterone by the addition of a methoxy group at the Pregn-4-ene-3,20-dione, 17-methoxy-α position. The synthesis method involves several steps, including protection of the hydroxyl group at the 3-position, oxidation of the 20-ketone to a 20-hydroxyl group, and methylation of the Pregn-4-ene-3,20-dione, 17-methoxy-α-hydroxyl group. The final product is obtained by deprotection of the 3-position hydroxyl group.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is widely used in scientific research, particularly in the field of reproductive biology. It has various applications in the study of female reproductive physiology, including the regulation of the menstrual cycle, pregnancy, and parturition. It is also used in the study of male reproductive physiology, including the regulation of spermatogenesis and testosterone production.

properties

CAS RN

13254-82-5

Product Name

Pregn-4-ene-3,20-dione, 17-methoxy-

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1

InChI Key

BYKGBGGTSKSTJK-GUCLMQHLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC

Origin of Product

United States

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